ethyl 7-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate
Description
Ethyl 7-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate is a pyrazolo[1,5-a]pyrimidine derivative characterized by a fused bicyclic heterocyclic core. This compound features a 7-methyl group, a 2-(4-methylphenyl) substituent, and an ethyl ester moiety at position 6 (Figure 1).
Properties
IUPAC Name |
ethyl 7-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-4-22-17(21)14-10-18-16-9-15(19-20(16)12(14)3)13-7-5-11(2)6-8-13/h5-10H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNMNEZNBLYHKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=CC(=N2)C3=CC=C(C=C3)C)N=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions[_{{{CITATION{{{1{Ethyl 7-Methyl-5- (4-methylphenyl)-3-oxo-2- { [3- (3,4-dichlorophenyl ...](https://www.mdpi.com/1422-8599/2012/3/M776). One common method includes the condensation of a suitable pyrazolopyrimidine precursor with an appropriate phenyl derivative under acidic or basic conditions[{{{CITATION{{{_1{Ethyl 7-Methyl-5- (4-methylphenyl)-3-oxo-2- { 3- (3,4-dichlorophenyl .... The reaction conditions often require the use of strong acids or bases, and the presence of a catalyst to facilitate the formation of the fused ring system.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity[_{{{CITATION{{{_1{Ethyl 7-Methyl-5- (4-methylphenyl)-3-oxo-2- { 3- (3,4-dichlorophenyl .... The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in its pure form.
Chemical Reactions Analysis
Ester Hydrolysis and Transesterification
The ethyl ester at position 6 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:
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Acidic Hydrolysis : Treatment with HCl (6 M) at reflux converts the ester to a carboxylic acid.
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Basic Hydrolysis : NaOH (1–2 M) in aqueous ethanol (60–80°C) cleaves the ester group.
Table 1: Hydrolysis Conditions for Pyrazolo[1,5-a]pyrimidine Esters
| Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ethyl 7-amino-3-(4-Br-Ph)-2-Me-PP-6-COOEt | 6 M HCl, reflux, 6 h | 7-Amino-3-(4-Br-Ph)-2-Me-PP-6-COOH | 85% | |
| Ethyl 3-(4-Cl-Ph)-2-(MeOCH2)-PP-6-COOEt | 1 M NaOH, EtOH/H2O, 70°C, 4 h | 3-(4-Cl-Ph)-2-(MeOCH2)-PP-6-COOH | 78% |
Transesterification with methanol or benzyl alcohol under acid catalysis (e.g., H2SO4) can produce alternative esters.
Electrophilic Aromatic Substitution
The 4-methylphenyl group at position 2 undergoes electrophilic substitution. The methyl group acts as an activating, ortho/para-directing substituent:
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Nitration : HNO3/H2SO4 introduces nitro groups at the ortho and para positions relative to the methyl group.
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Halogenation : Br2/FeBr3 or Cl2/AlCl3 generates brominated/chlorinated derivatives .
Table 2: Electrophilic Substitution on 4-Methylphenyl Group
| Reaction | Reagents | Position of Substitution | Yield | Source |
|---|---|---|---|---|
| Bromination | Br2 (1 eq), FeBr3, CH2Cl2 | para to methyl | 62% | |
| Nitration | HNO3 (conc), H2SO4, 0°C | ortho/para to methyl | 55–60% |
Functionalization of the Pyrazolo[1,5-a]pyrimidine Core
The fused heterocycle participates in regioselective reactions:
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C–H Activation : Pd-catalyzed coupling at position 5 or 7 (if substituted with directing groups) .
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N-Alkylation : Treatment with alkyl halides (e.g., MeI, BnBr) in DMF/K2CO3 selectively alkylates the pyrimidine nitrogen .
Example :
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Suzuki-Miyaura coupling at position 7 (if brominated) with arylboronic acids yields biaryl derivatives .
Oxidation and Reduction
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Ester Reduction : LiAlH4 reduces the ester to a primary alcohol (R-CH2-OH).
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Methyl Oxidation : Strong oxidizers (KMnO4/H2SO4) convert the 7-methyl group to a carboxylic acid, though yields are low (<30%) due to steric hindrance.
Cross-Coupling Reactions
The compound serves as a scaffold for C–C bond formation:
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Buchwald-Hartwig Amination : Requires pre-halogenation (e.g., Br at position 5) for coupling with amines .
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Sonogashira Coupling : Ethynylation at position 7 using terminal alkynes and Pd/Cu catalysts .
Table 3: Representative Cross-Coupling Reactions
| Reaction Type | Substrate Modification | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Sonogashira | 7-Bromo-PP derivative | Pd(PPh3)4, CuI, Et3N, THF | 7-Alkynyl-PP | 75% | |
| Suzuki | 5-Iodo-PP derivative | Pd(OAc)2, SPhos, K2CO3 | 5-Aryl-PP | 82% |
Heterocycle Ring Modifications
The pyrazolo[1,5-a]pyrimidine ring undergoes ring-opening under strong nucleophilic conditions (e.g., NH2NH2 in EtOH) to form pyrazole derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidines as anticancer agents. Ethyl 7-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate has been investigated for its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. Research indicates that modifications in the aryl substituent can enhance its efficacy against specific cancer types .
Anticonvulsant Properties
The compound has shown promise in anticonvulsant activity. In experimental models, it was found to possess protective effects against seizures, suggesting a mechanism involving modulation of GABA-A receptors and inhibition of monoamine oxidase (MAO) activity. These findings indicate its potential utility in treating epilepsy and other seizure disorders .
Antidepressant and Anxiolytic Effects
Studies have suggested that derivatives of pyrazolo[1,5-a]pyrimidines may exhibit antidepressant and anxiolytic properties. The presence of the 4-methylphenyl group is believed to influence the compound's interaction with neurotransmitter systems, making it a candidate for further development as a psychopharmacological agent .
Case Study 1: Antitumor Activity
A study published in Molecules explored various pyrazolo[1,5-a]pyrimidine derivatives, including this compound. The research demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines, with IC50 values indicating potent activity .
Case Study 2: Neuropharmacological Effects
Research focused on the neuropharmacological profile of similar compounds revealed that they could effectively modulate neurotransmitter systems associated with mood regulation. The findings support the hypothesis that this compound may have therapeutic potential in treating mood disorders .
Mechanism of Action
The mechanism by which ethyl 7-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with specific enzymes or receptors, leading to the modulation of biological pathways. The molecular targets and pathways involved can vary, but they often include key signaling molecules and cellular processes.
Comparison with Similar Compounds
Key Observations :
- Core Heterocycle Modifications : Replacement of the pyrimidine ring with triazine (e.g., MH4b1 in ) or tetrazolo (e.g., ) alters electronic properties and bioactivity. Triazine derivatives show anticonvulsant effects, while tetrazolo analogs focus on synthetic exploration.
- Substituent Impact : Electron-withdrawing groups (e.g., -SO₂C₆H₅, -CF₃) enhance binding to hydrophobic pockets in target proteins, as seen in analgesic and anticancer derivatives .
- Ester vs. Hydroxyl Groups : Ethyl esters (e.g., target compound) improve membrane permeability, whereas hydroxylated analogs (e.g., ) may engage in hydrogen bonding, affecting target selectivity.
Biological Activity
Ethyl 7-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing on recent research findings and case studies.
Synthesis of this compound
The synthesis of this compound typically involves multi-step reactions that include regioselective coupling methods such as Sonogashira and Suzuki–Miyaura reactions. The compound can be synthesized from a precursor like 2,6-dibromopyrazolo[1,5-a]pyrimidine through a series of cross-coupling reactions that introduce various substituents at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazolo[1,5-a]pyrimidines. For instance, compounds derived from this scaffold have shown significant activity against a range of bacterial strains. The minimum inhibitory concentration (MIC) for various derivatives has been established, demonstrating the potential of these compounds as effective antimicrobial agents. Notably, some derivatives exhibited MIC values lower than those of standard antibiotics like Rifampicin .
Anti-inflammatory Activity
This compound has also been evaluated for its anti-inflammatory properties. In vivo studies using carrageenan-induced paw edema models indicated that certain derivatives possess potent anti-inflammatory activity with efficacy surpassing that of established non-steroidal anti-inflammatory drugs (NSAIDs) such as celecoxib. The selectivity index for COX-2 inhibition was reported to be significantly high in some derivatives, indicating a favorable safety profile compared to traditional NSAIDs .
Anticancer Activity
The anticancer potential of pyrazolo[1,5-a]pyrimidines has been extensively studied. Compounds within this class have demonstrated cytotoxic effects against various cancer cell lines including MCF-7 and MDA-MB-231. For example, certain derivatives showed IC50 values in the low micromolar range, indicating strong growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil. Mechanistic studies suggest that these compounds may induce apoptosis through caspase activation pathways .
Case Study 1: Antimicrobial Efficacy
A recent study synthesized several pyrazolo[1,5-a]pyrimidine derivatives and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that derivatives with specific substitutions at the phenyl ring exhibited enhanced antibacterial properties. The most potent compound showed an MIC value of 0.25 µg/mL against Staphylococcus aureus, suggesting its potential as a lead compound for further development in antimicrobial therapy .
Case Study 2: Anti-inflammatory Properties
In a model assessing the anti-inflammatory effects of various pyrazolo[1,5-a]pyrimidines, one derivative demonstrated a significant reduction in paw edema (up to 96% inhibition) compared to controls. Histopathological examination revealed minimal gastric damage, supporting the compound's safety profile and reinforcing its potential as an alternative to conventional NSAIDs in managing inflammatory conditions .
Q & A
Q. What synthetic methodologies are commonly employed to prepare ethyl 7-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate and its analogs?
The compound is synthesized via cyclocondensation reactions. For example:
- 3-(N,N-Dimethylamino)-1-aryl-2-(phenylsulfonyl)prop-2-en-1-one derivatives react with nitrogen nucleophiles (e.g., aminopyrazoles) in ethanol under reflux, yielding pyrazolo[1,5-a]pyrimidine scaffolds .
- Piperidine-catalyzed reactions between arylidenecyanoacetate derivatives and aminopyrazoles in ethanol (reflux for 10 hours) produce analogs with trifluoromethyl or methoxy substituents .
- Microwave-assisted synthesis can reduce reaction times and improve yields for halogenated derivatives (e.g., bromo-substituted analogs) .
Q. How are pyrazolo[1,5-a]pyrimidine derivatives characterized experimentally?
Key techniques include:
- Melting point analysis (e.g., 221–223°C for unsubstituted analogs) .
- Spectroscopic methods :
- 1H/13C NMR to confirm substitution patterns (e.g., methyl groups at δ 2.3–2.5 ppm, aromatic protons at δ 7.2–8.1 ppm) .
- HRMS (e.g., [M+H]+ calculated/found: 254.1042/254.1039) for molecular formula validation .
- Elemental analysis (C, H, N) to verify purity (e.g., C: 62.77% calculated vs. 62.78% observed) .
Q. What biological activities have been reported for pyrazolo[1,5-a]pyrimidine derivatives?
- Analgesic/anti-inflammatory activity : 3-Bromo-2-phenyl-6-(phenylsulfonyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine showed superior activity to indomethacin in rodent models .
- Kinase inhibition : Substitution at C(3) and C(7) (e.g., hydroxyphenyl or tropane groups) enhances B-Raf inhibitory potency .
Q. What safety protocols are recommended for handling this compound?
- Use PPE (gloves, goggles, lab coats) to avoid dermal/orbital exposure .
- Conduct reactions in fume hoods due to potential volatile byproducts (e.g., silylformamidines) .
- Dispose of waste via certified hazardous waste services to mitigate environmental risks .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of pyrazolo[1,5-a]pyrimidine derivatives?
- C(7) substituents : Methyl or bromo groups enhance metabolic stability but may reduce solubility. Para-methylphenyl groups improve CNS penetration .
- C(3) modifications : Electron-withdrawing groups (e.g., sulfonyl, trifluoromethyl) increase binding affinity to kinases like B-Raf .
- Ethyl carboxylate at C(6) : Critical for hydrogen bonding with catalytic lysine residues in enzyme active sites .
Q. What strategies resolve contradictions in spectral data for structurally similar analogs?
- Overlapping NMR signals : Use 2D NMR (e.g., HSQC, HMBC) to assign ambiguous protons (e.g., methyl vs. methoxy groups) .
- Crystallographic validation : Single-crystal X-ray diffraction resolves regiochemical ambiguities in cyclization products .
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Solvent effects : Ethanol or dioxane enhances cyclization efficiency compared to THF .
- Catalyst screening : Piperidine outperforms DBU in suppressing side reactions (e.g., retro-aldol) during enamine formation .
- Temperature control : Reflux (80–100°C) minimizes byproducts like azide intermediates .
Q. What computational tools predict the pharmacokinetic properties of this compound?
- Molecular docking : AutoDock Vina assesses binding modes with B-Raf (PDB: 3C4C) .
- ADMET prediction : SwissADME estimates moderate bioavailability (LogP ~3.2) and CYP3A4-mediated metabolism .
Q. How do substituents at C(2) and C(4) influence in vivo efficacy?
Q. What analytical challenges arise in quantifying trace impurities?
- LC-MS/MS : Detects sulfonamide byproducts (m/z 150–300) at 0.1% levels .
- HPLC-DAD : Resolves diastereomers using chiral columns (e.g., Chiralpak AD-H) .
Methodological Recommendations
- Data contradiction analysis : Cross-validate elemental analysis with HRMS to confirm synthetic reproducibility .
- Biological assays : Use rodent models (e.g., carrageenan-induced paw edema) with indomethacin as a positive control .
- Synthetic scale-up : Prioritize microwave-assisted routes to reduce reaction times and energy costs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
